molecular formula C6H2D6N2 B1148056 2,5-Dimethyl-d6-pyrazine CAS No. 139616-01-6

2,5-Dimethyl-d6-pyrazine

Cat. No.: B1148056
CAS No.: 139616-01-6
M. Wt: 114.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazine (B50134) Derivatives in Scientific Inquiry

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are the subject of extensive scientific research due to their diverse applications. ontosight.aitandfonline.com These compounds are prevalent in nature, contributing to the aroma and flavor of many foods, and are also found in some animal secretions and insects. scentjourner.comsemanticscholar.orgwikipedia.org In the realm of medicinal chemistry, pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govbenthamdirect.comontosight.ai Their unique chemical structures allow them to interact with various biological targets, making them promising candidates for drug development. ontosight.ai

The applications of pyrazine derivatives extend to materials science, where they are used in the development of catalysts and organic semiconductors. ijrpc.comresearchgate.net In the food and fragrance industries, they are valued for their distinct nutty, roasted, and green aroma profiles. scentjourner.comsemanticscholar.orgchemicalbook.com The versatility of the pyrazine ring allows for the synthesis of a vast number of derivatives with tailored properties, driving continuous research into their synthesis and applications. tandfonline.comresearchgate.net

Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Research

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tool in chemical and biological research. acanthusresearch.comyoutube.com The process of replacing hydrogen atoms with deuterium atoms in a molecule is known as deuterium labeling. youtube.com This substitution results in a molecule that is chemically very similar to its non-deuterated counterpart but with a higher mass. acanthusresearch.comclearsynth.com This mass difference is the key to its utility, as it allows researchers to distinguish and track the labeled molecule using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. youtube.comclearsynth.com

One of the primary applications of deuterium labeling is in the use of deuterated compounds as internal standards for quantitative analysis, particularly in mass spectrometry. clearsynth.comscioninstruments.com Since a deuterated standard is nearly identical in chemical behavior to the analyte of interest, it can be used to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. clearsynth.comscioninstruments.com

Furthermore, deuterium labeling is instrumental in studying metabolic pathways and reaction mechanisms. cdnsciencepub.comsimsonpharma.comsymeres.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where reactions involving the cleavage of a C-D bond proceed at a slower rate. wikipedia.org By observing these changes in reaction rates, scientists can gain insights into the mechanisms of chemical reactions and the metabolism of drugs in the body. cdnsciencepub.comsymeres.comwikipedia.org This can lead to the development of drugs with improved metabolic stability and a longer half-life. wikipedia.orgjuniperpublishers.com

Overview of Research Paradigms for 2,5-Dimethyl-d6-pyrazine

2,5-Dimethyl-d6-pyrazine is the deuterated analog of 2,5-dimethylpyrazine (B89654), a naturally occurring compound found in various foods like roasted peanuts and coffee. chemicalbook.com Research involving 2,5-dimethyl-d6-pyrazine primarily leverages its properties as a stable isotope-labeled internal standard.

A significant area of research is in the field of food science and flavor analysis. Stable isotope dilution assays (SIDA) are a powerful technique for the accurate quantification of volatile aroma compounds in complex food matrices. nih.gov In this context, 2,5-dimethyl-d6-pyrazine is used as an internal standard to precisely measure the concentration of its non-deuterated counterpart, 2,5-dimethylpyrazine, in products such as peanut butter, cocoa powder, and instant coffee. nih.gov The synthesis of various deuterated alkylpyrazines, including 2,5-dimethyl-d6-pyrazine, has been a focus of research to facilitate these quantitative studies. nih.govacs.org

In metabolic research, while direct studies on 2,5-dimethyl-d6-pyrazine are less common, the principles of using deuterated compounds to trace metabolic pathways are well-established. cdnsciencepub.comsimsonpharma.com The parent compound, 2,5-dimethylpyrazine, has been shown to possess biological activities, including potential anticancer and antimicrobial properties. chemicalbook.com Future research could potentially utilize 2,5-dimethyl-d6-pyrazine to investigate the metabolism and mechanism of action of 2,5-dimethylpyrazine in biological systems.

Scope and Objectives of Current Research Trajectories

Current and future research involving 2,5-dimethyl-d6-pyrazine is expected to continue focusing on its application as an internal standard in analytical chemistry. The primary objectives include:

Development of Robust Analytical Methods: The development and validation of sensitive and accurate analytical methods using 2,5-dimethyl-d6-pyrazine as an internal standard for the quantification of 2,5-dimethylpyrazine in various matrices, including food, environmental, and biological samples. clearsynth.comnih.gov

Expansion of Applications in Food and Flavor Chemistry: Further utilization of 2,5-dimethyl-d6-pyrazine in stable isotope dilution assays to study the formation and stability of 2,5-dimethylpyrazine during food processing and storage. semanticscholar.orgnih.gov

Metabolic and Pharmacokinetic Studies: While not a primary focus to date, there is potential for using 2,5-dimethyl-d6-pyrazine to elucidate the metabolic fate of 2,5-dimethylpyrazine in vivo, taking advantage of the kinetic isotope effect to understand its biotransformation pathways. cdnsciencepub.comwikipedia.orgacs.org

Synthesis of Novel Deuterated Analogs: Continued research into efficient and cost-effective synthetic routes for 2,5-dimethyl-d6-pyrazine and other deuterated pyrazine derivatives to ensure their availability for research purposes. nih.govacs.org

Interactive Data Table: Properties of 2,5-Dimethylpyrazine

PropertyValueReference
Chemical Formula C6H8N2 chemicalbook.com
Molar Mass 108.14 g/mol chemicalbook.com
Appearance Colorless to pale yellow liquid chemicalbook.com
Odor Roasted peanuts or coffee chemicalbook.com
Boiling Point ~212°C chemicalbook.com

Properties

CAS No.

139616-01-6

Molecular Formula

C6H2D6N2

Molecular Weight

114.18

Purity

95% min.

Synonyms

2,5-Dimethyl-d6-pyrazine

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemical Synthesis of 2,5-Dimethylpyrazine (B89654) Precursors

The foundational step in producing 2,5-dimethyl-d6-pyrazine is the efficient synthesis of its non-deuterated precursor, 2,5-dimethylpyrazine. Various synthetic strategies have been developed, broadly categorized into liquid-phase and vapor-phase methods.

Conventional synthesis of 2,5-dimethylpyrazine relies on several established chemical reactions. One common liquid-phase method is the self-condensation of aminoacetone, which dimerizes to form 2,5-dihydro-3,6-dimethylpyrazine, followed by oxidation to yield the aromatic 2,5-dimethylpyrazine. chemicalbook.comrsc.org Another route involves the reaction of acrolein with ammonia (B1221849) in glycerol, heated in the presence of an ammonium (B1175870) salt. chemicalbook.comchemicalbook.com

Other liquid-phase approaches include:

From α-halogenated ketones: Reacting an alpha-halogenated methyl ethyl ketone with ammonia at high temperatures in an autoclave produces an alpha-amino ketone, which then undergoes condensation and oxidation to form the pyrazine (B50134) ring. google.com

From diamines and diones: The condensation of 1,2-propanediamine with 1,2-propanedione can yield a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized. However, this method often results in a mixture of isomers, with the 2,6-disubstituted product being more common, leading to lower yields of the desired 2,5-dimethylpyrazine. google.com

Vapor-phase synthesis is also utilized, primarily involving the reaction of 1,2-propanediamine and 1,2-propanediol. While this process route is short, it can suffer from poor selectivity for 2,5-dimethylpyrazine. google.com

To improve the efficiency of precursor synthesis, significant research has focused on catalyst development. Catalysts are crucial for increasing reaction yields and selectivity, particularly in vapor-phase reactions. For instance, the gas-solid phase reaction using 1-amino-2-propanol as a substrate can be optimized with specific catalysts. chemicalbook.com A notable example is the Harshaw Cu-1184 catalyst, a copper-chromium-barium formulation, which has demonstrated high efficiency. When this catalyst was used in the reaction of 1-amino-2-propanol at 270°C, it achieved an 87% yield of 2,5-dimethylpyrazine with a 99% conversion of the starting material. chemicalbook.com Another patented method describes a catalyst that produces 2,5-dimethylpyrazine with a yield of 80.13%. google.com These catalysts are essential for making the synthesis more viable for industrial-scale production.

Catalyst Performance in 2,5-Dimethylpyrazine Synthesis
CatalystSubstrateReaction TypeReported YieldReference
Harshaw Cu-1184 (Cu-Cr-Ba)1-Amino-2-propanolVapor-Phase87% chemicalbook.com
Proprietary CatalystNot specifiedVapor-Phase80.13% google.com

Deuteration Techniques for Specific Isotopic Labeling

Once the 2,5-dimethylpyrazine precursor is synthesized, deuterium (B1214612) atoms are incorporated to produce 2,5-dimethyl-d6-pyrazine. This requires strategies that can precisely target the six hydrogen atoms on the two methyl groups.

Site-specific labeling is crucial for ensuring that deuterium is incorporated only at the desired methyl positions. A general strategy for labeling diazines involves their conversion into heterocyclic phosphonium (B103445) salts, which can then be isotopically labeled with high regioselectivity. nih.gov

More directly applicable to alkylpyrazines is a method involving late-stage C-H functionalization via hydrogen isotope exchange (HIE). acs.org A palladium-catalyzed protocol has been developed for the chemoselective deuteration of benzylic C-H bonds using deuterium gas (D₂) as the isotope source. acs.org Since the methyl groups on the pyrazine ring are analogous to benzylic positions, this method is highly suitable. The reaction uses an oxidant like tert-butyl hydroperoxide to facilitate catalyst turnover, and it exclusively incorporates deuterium at the benzylic (methyl) position without scrambling it onto the aromatic ring. acs.org

Another effective approach begins with the chlorination of the alkyl side chains of 2,5-dimethylpyrazine. The resulting chloroalkylpyrazine is a versatile starting material for the synthesis of the corresponding deuterium-labeled compound. nih.gov This multi-step process allows for controlled introduction of deuterium, leading to high yields and purities of the final labeled product. nih.gov

Verifying the success of deuteration involves confirming the structural integrity of the molecule and quantifying the level of isotopic enrichment. The primary techniques for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Microbial Biosynthesis of Pyrazine Scaffolds for Isotopic Modification

An alternative to purely chemical synthesis is the use of microbial systems to produce the pyrazine scaffold. This biosynthetic approach is an attractive option for creating isotopically labeled compounds by supplying labeled precursors in the fermentation medium.

Several studies have demonstrated the ability of genetically engineered microorganisms to produce 2,5-dimethylpyrazine. Strains of Escherichia coli and Pseudomonas putida have been metabolically engineered to synthesize 2,5-DMP from L-threonine. nih.govnih.govnih.gov The key enzyme in this pathway is L-threonine-3-dehydrogenase, which catalyzes the conversion of L-threonine to L-2-amino-acetoacetate. nih.gov This intermediate is unstable and spontaneously decarboxylates to form aminoacetone, which then dimerizes and oxidizes to yield 2,5-dimethylpyrazine. nih.gov

By engineering these metabolic pathways, researchers have achieved significant yields. One modified E. coli strain was able to produce 2,897.30 mg/L of 2,5-dimethylpyrazine. nih.gov An engineered P. putida strain yielded 168 ± 20 mg L−1. nih.gov For isotopic labeling, this process can be adapted by using L-threonine or glucose that has been enriched with stable isotopes like deuterium (²H) or Carbon-13 (¹³C). The microorganisms then incorporate these isotopes into the final pyrazine product, providing a direct biosynthetic route to labeled scaffolds.

Microbial Production of 2,5-Dimethylpyrazine
MicroorganismSubstrateKey Enzyme OverexpressedReported TiterReference
Escherichia coli BL21 (DE3)L-ThreonineL-threonine dehydrogenase (EcTDH)2897.30 mg/L nih.gov
Pseudomonas putida KT2440Δ6GlucoseL-threonine dehydrogenase (tdh)168 ± 20 mg/L nih.gov
Bacillus subtilis XZ1124L-ThreonineNot specifiedHigh-yield production chemicalbook.com

Metabolic Engineering Approaches for Precursor Production

The microbial production of 2,5-DMP has become a promising alternative to chemical synthesis, which often involves harsh conditions and toxic substances. Metabolic engineering of bacteria, such as Bacillus subtilis and Escherichia coli, has been a key strategy to enhance the yield of 2,5-DMP from its primary precursor, L-threonine.

The core of this biosynthetic pathway involves the enzyme L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone then condense and oxidize to form the 2,5-DMP ring structure.

To optimize this pathway, researchers have employed several genetic modifications:

Overexpression of Key Enzymes: The gene encoding for L-threonine-3-dehydrogenase (TDH) is often overexpressed to increase the conversion rate of L-threonine. Additionally, enzymes like NADH oxidase (NOX) are introduced to regenerate the NAD+ cofactor required by TDH, further promoting the initial enzymatic step. In some engineered strains, an aminoacetone oxidase has also been overexpressed to facilitate the conversion of aminoacetone to the pyrazine ring.

Blocking Competing Pathways: A significant competing pathway involves the enzyme 2-amino-3-ketobutyrate coenzyme A ligase (KBL), which cleaves L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA. By inactivating or "knocking out" the gene for KBL, metabolic flux is redirected from this competing pathway towards the formation of aminoacetone, thereby increasing the yield of 2,5-DMP.

These metabolic engineering strategies have led to significant improvements in the biosynthesis of 2,5-DMP, with one study reporting a yield of up to 2897.30 mg/L in a modified E. coli strain.

Table 1: Metabolic Engineering Strategies for 2,5-Dimethylpyrazine (2,5-DMP) Production
MicroorganismGenetic ModificationStrategyReported OutcomeReference
Escherichia coliOverexpression of L-threonine dehydrogenase (TDH) and NADH oxidase (NOX)Enhance precursor conversion and cofactor regeneration.Increased yield of 2,5-DMP.
Bacillus subtilisInactivation of 2-amino-3-ketobutyrate CoA ligase (KBL)Block competing metabolic pathway to increase aminoacetone availability.Improved production of 2,5-DMP.
Escherichia coliOverexpression of aminoacetone oxidase (AAO)Facilitate the conversion of aminoacetone intermediate to the pyrazine ring.Contributed to a 9.6% yield increase in combination with other modifications.
Escherichia coliOverexpression of L-threonine transporter protein (SstT)Increase the intracellular concentration of the L-threonine precursor.Enhanced overall 2,5-DMP synthesis.

Enzymatic Pathways for Deuterium Introduction

The introduction of deuterium to create 2,5-Dimethyl-d6-pyrazine is achieved through a chemoenzymatic strategy. This approach does not involve enzymes that actively catalyze a C-H to C-D exchange on the pyrazine molecule itself. Instead, it relies on the same enzymatic pathway described for 2,5-DMP synthesis, but utilizes a deuterated starting material.

The primary method for the enzymatic synthesis of 2,5-Dimethyl-d6-pyrazine is the feeding of a deuterated precursor, specifically deuterated L-threonine, to the metabolically engineered microorganisms. Studies have demonstrated that isotopically labeled precursors, such as [U-¹³C,¹⁵N]-L-Thr, can be successfully converted into labeled alkylpyrazines by bacterial systems. This confirms the capability of the enzymatic machinery to process labeled substrates.

The established enzymatic pathway proceeds as follows:

Deuterated Precursor: The synthesis begins with L-threonine in which the six hydrogen atoms on the two methyl groups have been replaced with deuterium (L-threonine-d6).

Enzymatic Conversion: This deuterated L-threonine is introduced to a whole-cell biocatalyst, typically the engineered E. coli or B. subtilis strains.

TDH-Catalyzed Reaction: The L-threonine-3-dehydrogenase (TDH) enzyme within the microorganism catalyzes the oxidation of the deuterated L-threonine to produce deuterated L-2-amino-acetoacetate.

Spontaneous Reactions: The deuterated intermediate then undergoes the same spontaneous decarboxylation, condensation, and oxidation steps as its non-deuterated counterpart to form the final product, 2,5-Dimethyl-d6-pyrazine.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds, specific NMR methods are employed to confirm the location and abundance of the isotopes.

Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method to observe the deuterium nuclei within a molecule, thereby confirming the success and specificity of the deuteration process. magritek.comwikipedia.org Unlike the spin-½ proton (¹H), the deuterium nucleus has a spin of 1, which results in broader resonance signals due to quadrupolar relaxation. wikipedia.org

For 2,5-Dimethyl-d6-pyrazine, the deuterium atoms replace the hydrogen atoms on the two methyl groups. The ²H NMR spectrum is therefore expected to show a single resonance signal corresponding to these six equivalent deuterium atoms. The chemical shift in ²H NMR is virtually identical to that in ¹H NMR. blogspot.comillinois.edu The ¹H NMR spectrum of the non-deuterated 2,5-Dimethylpyrazine (B89654) shows the methyl protons at approximately 2.51 ppm. nih.govchemicalbook.com Consequently, the ²H NMR signal for the deuterated methyl groups (-CD₃) in 2,5-Dimethyl-d6-pyrazine is expected to appear at this same chemical shift. The presence of this signal and the corresponding absence of the signal at 2.51 ppm in the ¹H NMR spectrum would verify the successful deuteration at the intended methyl positions. magritek.com

Expected ²H NMR Data for 2,5-Dimethyl-d6-pyrazine:

PositionExpected Chemical Shift (δ) in ppmSignal Characteristics
2,5-di-trideuteromethyl (-CD₃)~2.51Broad singlet

In the context of 2,5-Dimethyl-d6-pyrazine, a ¹³C-¹H HMBC would be performed on the non-deuterated analogue to assign the carbon signals definitively. The key expected correlations for 2,5-Dimethylpyrazine are outlined below. These correlations establish the connectivity between the methyl groups and the pyrazine (B50134) ring. For the deuterated compound, these experiments confirm the assignment of the carbon skeleton to which the deuterium labels are attached.

The ¹³C NMR spectrum of 2,5-Dimethylpyrazine shows signals for the methyl carbons around 21.0 ppm and for the ring carbons at approximately 143.5 ppm and 150.6 ppm. nih.govchemicalbook.com The protons of the methyl group (at ~2.51 ppm) would show a two-bond correlation to the attached ring carbon (C2/C5) and a three-bond correlation to the adjacent ring carbon (C3/C6). The ring protons (at ~8.33 ppm) would show correlations to multiple ring carbons. nih.gov A ¹⁵N-¹H HMBC would similarly link the proton signals to the nitrogen atoms in the ring, providing complete structural verification.

Predicted Key HMBC Correlations for the 2,5-Dimethylpyrazine Skeleton:

Proton (¹H) Signal (ppm)Correlates to Carbon (¹³C) Signal (ppm)Number of Bonds
2.51 (CH₃)~150.6 (C2/C5)2 (²JCH)
2.51 (CH₃)~143.5 (C3/C6)3 (³JCH)
8.33 (Ring H)~150.6 (C2/C5)2 (²JCH)
8.33 (Ring H)~21.0 (CH₃)4 (⁴JCH) - (Often weak/unobserved)

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance, including the isotopic enrichment of a labeled compound. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.

To determine the isotopic abundance of 2,5-Dimethyl-d6-pyrazine, a ¹H qNMR experiment would be performed. A precisely weighed amount of a certified internal standard (with a known structure and purity) is added to a known amount of the deuterated sample. By comparing the integral of a signal from the residual, non-deuterated methyl protons in the sample with the integral of a known signal from the internal standard, the exact percentage of deuterium incorporation can be calculated. For high isotopic purity, the signal for the residual methyl protons would be very small. Conversely, ²H qNMR could also be used, comparing the integral of the deuterium signal to an appropriate deuterated internal standard.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds between them. Isotopic substitution, particularly of hydrogen with deuterium, leads to significant and predictable changes in the vibrational spectrum.

The vibrational spectrum of a molecule like 2,5-Dimethyl-d6-pyrazine is complex, comprising vibrations from the pyrazine ring and the methyl (-CD₃) groups. The fundamental vibrational modes include C-C and C-N stretching within the ring, C-D stretching and bending of the methyl groups, and various ring deformation modes.

Computational methods are often used in conjunction with experimental data to assign these modes and to develop a molecular force field, which describes the energetics of the molecular vibrations. Studies on similar deuterated heterocyclic compounds have shown that this combined experimental and computational approach allows for a firm assignment of most observed spectral bands. nih.gov For the pyrazine core, extensive studies on pyrazine and its deuterated analogues provide a basis for understanding the ring vibrations. jst.go.jp

The most direct spectroscopic signature of deuteration is the shift of vibrational frequencies involving the substituted atom. Because deuterium is approximately twice as massive as hydrogen, C-D bonds vibrate at a lower frequency than C-H bonds.

This effect is most pronounced for stretching vibrations. The characteristic C-H stretching modes of the methyl groups in 2,5-Dimethylpyrazine typically appear in the 2900-3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration to -CD₃ groups, these modes are expected to shift to a much lower frequency, approximately 2100-2250 cm⁻¹. This relationship can be approximated by the reduced mass equation, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating system.

Similarly, C-H bending and rocking modes, which appear in the fingerprint region (below 1500 cm⁻¹), will also shift to lower wavenumbers upon deuteration. For instance, symmetric and asymmetric C-H bending modes around 1375-1450 cm⁻¹ would be replaced by C-D bending modes at significantly lower frequencies (e.g., ~900-1050 cm⁻¹). These predictable shifts in the IR and Raman spectra provide definitive evidence of deuterium incorporation into the methyl groups of the pyrazine structure.

Predicted Vibrational Frequency Shifts upon Deuteration of 2,5-Dimethylpyrazine:

Vibrational ModeTypical Frequency (C-H) in cm⁻¹Predicted Frequency (C-D) in cm⁻¹
Methyl C-H/C-D Asymmetric/Symmetric Stretch2900 - 30002100 - 2250
Methyl C-H/C-D Asymmetric/Symmetric Bending1375 - 1450900 - 1050

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable analytical tool for the detailed characterization of isotopically labeled compounds such as 2,5-Dimethyl-d6-pyrazine. This technique provides crucial information regarding the molecular weight, elemental composition, and structural features of the molecule.

High-resolution mass spectrometry (HRMS) is a powerful method for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2,5-Dimethyl-d6-pyrazine, HRMS is employed to confirm the successful incorporation of six deuterium atoms into the 2,5-dimethylpyrazine structure.

The theoretical exact mass of the non-deuterated 2,5-dimethylpyrazine (C₆H₈N₂) is 108.0687 g/mol . By replacing the six hydrogen atoms on the two methyl groups with deuterium, the chemical formula becomes C₆H₂D₆N₂. The increase in mass due to the six deuterium atoms allows for clear differentiation from the unlabeled compound. HRMS can distinguish between the masses of isotopes, providing a highly accurate mass measurement that can confirm the elemental formula of the deuterated species.

Table 1: Theoretical High-Resolution Mass Spectrometry Data

CompoundFormulaTheoretical Exact Mass (m/z)
2,5-DimethylpyrazineC₆H₈N₂108.0687
2,5-Dimethyl-d6-pyrazineC₆H₂D₆N₂114.1065

Note: The theoretical exact mass for the deuterated species is calculated based on the masses of the most abundant isotopes of carbon, hydrogen, deuterium, and nitrogen.

Electron ionization (EI) mass spectrometry is a common technique used to induce fragmentation of molecules, and the resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. By comparing the mass spectra of 2,5-dimethylpyrazine and 2,5-Dimethyl-d6-pyrazine, the location of the deuterium atoms can be inferred.

In the mass spectrum of non-deuterated 2,5-dimethylpyrazine, a prominent fragmentation pathway involves the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 93. Another significant fragmentation is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 81.

For 2,5-Dimethyl-d6-pyrazine, where the deuterium atoms are located on the methyl groups, the fragmentation pattern is expected to show corresponding shifts in the mass-to-charge ratios of the fragment ions. The loss of a trideuteriomethyl radical (•CD₃) would result in a fragment ion at m/z 96. This observation would strongly indicate that the deuterium labels are on the methyl groups. Similarly, the loss of HCN would still be expected, but other fragmentation pathways involving the deuterated methyl groups could also be observed.

While a detailed experimental fragmentation pattern analysis for 2,5-Dimethyl-d6-pyrazine is not available in the surveyed literature, the expected key fragments based on the known fragmentation of the non-deuterated analogue provide a basis for isotopic location inference.

Table 2: Expected Key Fragmentation Patterns in EI-MS

CompoundMolecular Ion (M⁺•)Key FragmentFragment m/zInferred Neutral Loss
2,5-Dimethylpyrazine108[M-CH₃]⁺93•CH₃
2,5-Dimethylpyrazine108[M-HCN]⁺81HCN
2,5-Dimethyl-d6-pyrazine114[M-CD₃]⁺96•CD₃
2,5-Dimethyl-d6-pyrazine114[M-HCN]⁺87HCN

Note: The expected m/z values for the fragments of the deuterated compound are based on the assumption that the fragmentation pathways are analogous to the non-deuterated compound.

Analytical Applications in Quantitative and Tracer Studies

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. 2,5-Dimethyl-d6-pyrazine is an exemplary internal standard for the quantification of the naturally occurring flavor compound, 2,5-dimethylpyrazine (B89654), in complex matrices such as food and beverages. The use of a deuterated analog corrects for the loss of analyte during sample preparation and instrumental analysis, thereby improving accuracy and precision. nih.govlcms.cz

The development of robust analytical methods using 2,5-Dimethyl-d6-pyrazine as an internal standard is a meticulous process involving several key stages. Initially, a precise amount of the deuterated standard is spiked into the sample containing the native (unlabeled) 2,5-dimethylpyrazine. Following extraction and sample cleanup, the ratio of the native analyte to the deuterated standard is measured by mass spectrometry.

Method validation is crucial to ensure the reliability of the results. nih.gov This process typically adheres to guidelines from regulatory bodies and involves assessing several performance characteristics. nih.gov A newly established method for quantifying pyrazines in flavor-enhanced edible oils using a deuterated standard, [2H6]-2-methyl-pyrazine, demonstrated excellent performance, which is comparable to how 2,5-Dimethyl-d6-pyrazine would be used. mdpi.com The validation of such methods confirms they are specific, sensitive, linear, accurate, and precise. nih.gov

Table 1: Typical Method Validation Parameters for IDMS

Gas chromatography-mass spectrometry (GC-MS) is the most widely applied analytical technique for the characterization and separation of volatile compounds like alkylpyrazines. nih.govresearchgate.net The optimization of the chromatographic method is critical for achieving the best possible separation of target analytes from a complex sample matrix. nih.gov

For pyrazine (B50134) analysis, a typical GC-MS setup involves a capillary column, often with a non-polar stationary phase, coupled to a mass spectrometer. nih.gov The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. Since 2,5-Dimethyl-d6-pyrazine has virtually the same chromatographic behavior as its non-deuterated counterpart, they co-elute. The mass spectrometer then separates and detects them based on their different mass-to-charge (m/z) ratios.

Optimization of MS parameters, such as using Selected Ion Monitoring (SIM) mode, enhances sensitivity and selectivity by monitoring only specific ions corresponding to the analyte and the internal standard. mdpi.com

Table 2: Example of Optimized GC-MS Parameters for Pyrazine Analysis

While GC-MS is common, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be optimized for less volatile compounds, though it is less frequently used for small, volatile pyrazines. biorxiv.org

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful methodology for mapping metabolic pathways and quantifying the rate of metabolic reactions, known as metabolic flux. creative-proteomics.com This technique involves introducing a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system and tracking its incorporation into downstream metabolites. nih.govspringernature.com

The use of deuterated tracers, such as deuterated water (D₂O) or deuterated glucose, provides unparalleled insights into the wiring of cellular metabolism. springernature.comutsouthwestern.edu The core methodology involves several steps:

Tracer Selection and Administration : A suitable deuterated substrate is chosen to probe the metabolic pathway of interest. This tracer is then administered to the biological system, which can range from cell cultures to whole organisms. creative-proteomics.com

Sample Collection : At specific time points, samples (e.g., cells, tissues, biofluids) are collected to capture the dynamic incorporation of the deuterium label.

Metabolite Extraction : Metabolites are extracted from the collected samples.

Mass Spectrometry Analysis : Analytical techniques, primarily mass spectrometry, are used to detect and quantify the labeled isotopic tracers in the extracted metabolites. creative-proteomics.com This analysis reveals the isotopic enrichment profiles of different metabolites.

Data Interpretation : The resulting data provides qualitative and quantitative information about the activity of various metabolic pathways. springernature.comcreative-proteomics.com

Deuterium is an advantageous tracer because of its low natural abundance, making the detection of administered deuterated compounds distinct with minimal background signal. escholarship.org

Fluxomics aims to provide a quantitative description of the complete set of metabolic fluxes in a biological system. biorxiv.org By using stable isotope tracers, researchers can move beyond static measurements of metabolite concentrations to understand the dynamic activity of metabolic networks. nih.gov

In cellular systems, stable isotope tracing helps elucidate how genetic or environmental perturbations affect metabolic pathways. For instance, feeding cells a labeled substrate can reveal how cancer cells rewire their metabolism to support rapid growth. nih.gov

In vivo flux analysis, while more complex, provides a highly detailed view of organ and systemic metabolism in the context of a whole animal. nih.gov This approach is critical for understanding metabolic diseases like diabetes, as well as the metabolic interplay between different organs and tissues. creative-proteomics.com Deuterium Metabolic Imaging (DMI) is an emerging technique that allows for the non-invasive, three-dimensional observation of a deuterated substrate's metabolic fate, showing great potential for clinical applications. escholarship.orgbohrium.com

Calibration and Reference Material Development

Isotopically labeled compounds like 2,5-Dimethyl-d6-pyrazine are essential for the development of reference materials. As a reference material, it provides a benchmark for analytical measurements, ensuring accuracy, reliability, and comparability of data across different laboratories and studies.

In quantitative analysis, 2,5-Dimethyl-d6-pyrazine is used to construct calibration curves. By preparing a series of standards with a fixed concentration of the deuterated internal standard and varying concentrations of the native analyte, a response ratio can be plotted against concentration. This curve is then used to determine the concentration of the native 2,5-dimethylpyrazine in unknown samples. The use of a deuterated standard in the calibration process helps to mitigate matrix effects, where other components in a complex sample can interfere with the analyte signal, leading to more accurate quantification. lcms.cz

Table of Compounds Mentioned

Preparation of Certified Reference Materials for Analytical Assays

Certified Reference Materials (CRMs) are fundamental to quality control in analytical laboratories, providing a benchmark for method validation and ensuring the traceability of measurement results. The preparation of CRMs for volatile aroma compounds in complex food matrices presents a significant challenge due to the potential for analyte loss and matrix effects.

The use of 2,5-Dimethyl-d6-pyrazine as an internal standard is a cornerstone in the value assignment of CRMs for pyrazines in food. During the characterization of a candidate CRM, reference laboratories employ SIDA with 2,5-Dimethyl-d6-pyrazine to obtain highly accurate and reliable concentration values for the native 2,5-dimethylpyrazine. This approach minimizes the uncertainty associated with the certified value.

For instance, in the development of a coffee or roasted peanut CRM, the material would be fortified with a precisely known amount of 2,5-Dimethyl-d6-pyrazine. Multiple expert laboratories would then analyze the material using validated SIDA methods. The consensus value from these analyses, traceable to the International System of Units (SI), would then be assigned as the certified concentration of 2,5-dimethylpyrazine in the CRM.

Table 1: Illustrative Data for the Certification of 2,5-Dimethylpyrazine in a Hypothetical Coffee CRM

ParameterValue
CRM ID QC-Coffee-Aroma-1
Analyte 2,5-Dimethylpyrazine
Internal Standard 2,5-Dimethyl-d6-pyrazine
Assigned Value 15.2 ± 0.8 mg/kg
Method of Value Assignment Interlaboratory study using Isotope Dilution Mass Spectrometry
Number of Participating Labs 8

This table is for illustrative purposes only and does not represent an actual Certified Reference Material.

Interlaboratory Comparisons and Method Harmonization

Ensuring that different laboratories can produce comparable results is crucial for food safety, quality control, and international trade. Interlaboratory comparisons, also known as proficiency tests, are organized to assess the performance of laboratories and to identify any discrepancies in analytical methods.

In the context of pyrazine analysis, 2,5-Dimethyl-d6-pyrazine plays a vital role in achieving method harmonization. By providing participating laboratories with a common, highly pure internal standard, the organizers of a proficiency test can minimize a significant source of variability between labs. This allows for a more accurate assessment of each laboratory's ability to perform the extraction, cleanup, and instrumental analysis.

Table 2: Example of a Proficiency Test Scheme for Pyrazine Analysis

Scheme IDPT-Aroma-2025
Matrix Roasted Peanut Powder
Analytes 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine
Mandated Internal Standard 2,5-Dimethyl-d6-pyrazine
Objective To assess the proficiency of laboratories in the quantitative analysis of key pyrazines in a food matrix.
Expected Outcome Improved comparability of results among participating laboratories and identification of potential methodological biases.

This table is a hypothetical example of a proficiency testing scheme.

Mechanistic Investigations and Kinetic Isotope Effects

Probing Reaction Mechanisms through Deuterium (B1214612) Labeling

Deuterium labeling is a fundamental technique for tracing the fate of atoms and bonds throughout a chemical reaction. The distinct mass of deuterium allows for its detection and quantification, providing a clear picture of bond-breaking and bond-forming events.

Elucidation of Reaction Intermediates and Transition States

Application in Studies of Pyrazine (B50134) Ring Transformations

Isotopic labeling is crucial for understanding the mechanisms of pyrazine ring transformations, such as rearrangements, substitutions, and ring-opening reactions. By using 2,5-Dimethyl-d6-pyrazine, where the deuterium labels are on the methyl groups, researchers could investigate reactions involving these specific positions. For example, in studies of photochemical rearrangements of pyrazines, deuterium labeling can help to distinguish between different proposed mechanisms by tracking the movement of the methyl groups. While direct research articles on the application of 2,5-Dimethyl-d6-pyrazine for this purpose were not identified in the performed searches, the methodology is a standard approach in mechanistic organic chemistry.

Studies of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. It is a powerful tool for determining reaction mechanisms and, specifically, for identifying the rate-limiting step.

Experimental Design for Determining Primary and Secondary KIEs

The experimental determination of KIEs involves comparing the reaction rates of the unlabeled compound (isotopologue) with its deuterated counterpart.

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For 2,5-Dimethyl-d6-pyrazine, a primary KIE would be expected in reactions where a C-D bond of a methyl group is cleaved in the slowest step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). For 2,5-Dimethyl-d6-pyrazine, a secondary KIE might be observed if, for example, a reaction at the pyrazine ring alters the hybridization of the ring carbons, which in turn affects the vibrational frequencies of the C-D bonds of the methyl groups.

A typical experimental setup would involve running parallel reactions with 2,5-Dimethylpyrazine (B89654) and 2,5-Dimethyl-d6-pyrazine under identical conditions and monitoring the disappearance of the reactant or the appearance of the product over time to determine the respective rate constants (kH and kD). The ratio of these rate constants gives the KIE.

Hypothetical KIE Experimental Data

Reaction TypeSubstrateRate Constant (s⁻¹)KIE (kH/kD)
Hypothetical Reaction A (C-H/D bond cleavage) 2,5-DimethylpyrazinekH = 2.5 x 10⁻⁴6.25
2,5-Dimethyl-d6-pyrazinekD = 4.0 x 10⁻⁵
Hypothetical Reaction B (No C-H/D bond cleavage) 2,5-DimethylpyrazinekH = 1.8 x 10⁻³1.125
2,5-Dimethyl-d6-pyrazinekD = 1.6 x 10⁻³

Interpretation of KIE Data for Rate-Limiting Steps and Transition State Structures

The interpretation of KIE data is a cornerstone of mechanistic chemistry.

A large primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further details about the transition state. For instance, a maximum KIE is expected for a linear and symmetric transition state.

A small or non-existent primary KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not involved in the rate-limiting step. It might occur in a fast step before or after the slowest step of the reaction.

Secondary KIEs provide information about changes in the electronic environment of the C-H/D bond in the transition state.

A normal secondary KIE (kH/kD > 1) is often associated with a change in hybridization from sp³ to sp² at the carbon atom bearing the deuterium, as the C-H(D) bending vibrations become less restricted in the transition state.

An inverse secondary KIE (kH/kD < 1) is typically observed when the hybridization changes from sp² to sp³, or when there is increased steric crowding around the C-H(D) bond in the transition state.

By carefully designing experiments and interpreting the resulting KIE data, chemists can build a detailed picture of the reaction mechanism, including the nature of the transition state and the identity of the rate-limiting step. While specific documented examples for 2,5-Dimethyl-d6-pyrazine are not prevalent in the provided search results, the principles outlined here form the basis of how such a compound would be utilized in mechanistic and kinetic investigations.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has become a standard and reliable method for investigating the quantum mechanical properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying systems like 2,5-Dimethyl-d6-pyrazine.

DFT calculations are highly effective for determining the equilibrium geometry of molecules. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles can be predicted with high accuracy, often in close agreement with experimental data from techniques like X-ray diffraction. nih.gov For 2,5-Dimethyl-d6-pyrazine, a typical DFT calculation, perhaps using the B3LYP functional with a 6-31G(d) basis set, would confirm the planarity of the pyrazine (B50134) ring and determine the orientation of the deuterated methyl groups.

Beyond geometry, DFT provides a detailed picture of the electronic structure. researchgate.net Calculations can map the molecular electrostatic potential (MEP), identifying regions of positive and negative charge, which are crucial for predicting sites of electrophilic and nucleophilic attack. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity and its electronic transition properties.

Table 1: Typical Parameters for DFT Calculations
ParameterCommon SelectionPurpose
FunctionalB3LYP, M06-2X, PBE0Approximates the exchange-correlation energy.
Basis Set6-31G(d), 6-311+G(d,p), cc-pVTZDefines the set of atomic orbitals used for the calculation.
MethodGeometry Optimization, Frequency CalculationFinds the lowest energy structure and confirms it as a minimum.
Solvation ModelPCM, SMDAccounts for the effect of a solvent on the molecule's properties.

DFT is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. nih.govyoutube.com These tensors are then converted into chemical shifts, which can be compared directly with experimental NMR data. For 2,5-Dimethyl-d6-pyrazine, this method can predict the ¹³C chemical shifts. The accuracy of these predictions can be very high, often with mean absolute errors of less than 1-2 ppm for ¹³C, especially when results are scaled using a linear regression analysis derived from a set of known compounds. nih.gov

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov For 2,5-Dimethyl-d6-pyrazine, these calculations would predict the characteristic frequencies for the pyrazine ring modes and the C-D bonds of the methyl groups. A key finding from such a simulation would be the isotopic effect: the C-D stretching and bending vibrations would occur at significantly lower frequencies compared to the C-H vibrations in non-deuterated 2,5-dimethylpyrazine (B89654), due to the heavier mass of deuterium (B1214612). This predictable shift is a powerful confirmation of the molecule's isotopic labeling.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations are governed by a force field, which defines the potential energy of the system.

MD simulations are well-suited to study how molecules of 2,5-Dimethyl-d6-pyrazine interact with each other in the solid or liquid state. By simulating a system containing many molecules, it is possible to observe the formation of aggregates and understand the forces that dictate crystal packing. researchgate.net For pyrazine-based compounds, key intermolecular interactions include:

Hydrogen Bonding: Although 2,5-Dimethyl-d6-pyrazine itself cannot act as a hydrogen bond donor, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. nih.govresearchgate.net

π-π Stacking: The aromatic pyrazine rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

Simulations can predict lattice energies and crystal structures, which can be compared with experimental crystallographic data. nih.gov

To understand the behavior of 2,5-Dimethyl-d6-pyrazine in a solution, MD simulations can be performed where the molecule is placed in a "box" of explicit solvent molecules (e.g., water or chloroform). The simulation tracks the interactions between the solute and solvent, revealing details about the solvation shell and the thermodynamics of solvation. semanticscholar.org Analysis of radial distribution functions from the simulation can show, on average, how solvent molecules arrange themselves around the pyrazine ring and the deuterated methyl groups.

Applications in Molecular Probes and Research Tool Development

Deuterated Pyrazines as Probes for Biological Systems

The introduction of deuterium (B1214612) into the 2,5-dimethylpyrazine (B89654) scaffold provides a powerful, non-invasive tool for studying biological systems. The heavier isotope of hydrogen does not significantly alter the molecule's chemical properties, yet its distinct mass and nuclear magnetic resonance (NMR) signature allow for sensitive detection and tracking in complex biological environments.

While direct studies detailing the use of 2,5-Dimethyl-d6-pyrazine in enzyme activity assays are not prevalent, the principles of using deuterated compounds as probes are well-established. In a hypothetical enzyme assay, 2,5-Dimethyl-d6-pyrazine could serve as a substrate or a tracer. For instance, if an enzyme metabolizes 2,5-dimethylpyrazine, the deuterated version would allow for the tracking of the metabolic fate of the compound using mass spectrometry. The change in mass of the metabolites would definitively indicate that they originated from the administered deuterated pyrazine (B50134).

This approach is particularly useful in complex biological matrices where numerous metabolites are present. The distinct isotopic signature of the deuterated compound and its metabolites allows them to be clearly distinguished from the endogenous, non-deuterated counterparts.

Table 1: Potential Application of 2,5-Dimethyl-d6-pyrazine in Enzyme Assays

Assay TypeRole of 2,5-Dimethyl-d6-pyrazineDetection MethodInformation Gained
Metabolic Pathway AnalysisLabeled SubstrateMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Identification of metabolic products, determination of enzyme kinetics.
Enzyme Inhibition StudiesLabeled CompetitorMS, NMRMeasurement of binding affinity and inhibition constants.
High-Throughput ScreeningLabeled TracerMS-based screeningRapid identification of enzyme modulators.

This table represents potential applications based on established methodologies with deuterated compounds.

The interaction of small molecules with proteins is a cornerstone of drug discovery and molecular biology. Pyrazine-based compounds are known to engage in various interactions with proteins, including hydrogen bonding and π-interactions. A systematic analysis of the Protein Data Bank (PDB) has revealed that the nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking and other non-polar interactions.

The use of 2,5-Dimethyl-d6-pyrazine in ligand-protein interaction studies offers several advantages. In NMR spectroscopy, the deuterium labeling can simplify complex spectra and allow for the selective observation of the ligand's signals when bound to a large protein. This is crucial for determining the binding orientation and dynamics of the ligand within the protein's active site.

Furthermore, techniques like Isothermal Titration Calorimetry (ITC) can be used to measure the thermodynamic parameters of binding. While deuteration does not significantly alter the binding affinity, it can provide a valuable control to ensure that observed interactions are specific to the pyrazine scaffold.

Table 2: Investigating Pyrazine-Protein Interactions

Interaction TypeDescription
Hydrogen BondingThe nitrogen atoms of the pyrazine ring act as acceptors.
π-InteractionsThe aromatic pyrazine ring can engage in π-π stacking with aromatic amino acid residues.
Weak Hydrogen BondsThe hydrogen atoms on the pyrazine ring can act as donors in weak hydrogen bonds.
Coordination BondsThe pyrazine nitrogen atoms can coordinate with metal ions present in the protein's active site.

Pyrazine Scaffolds in Advanced Material Research

The rigid, planar structure of the pyrazine ring, combined with its coordinating nitrogen atoms, makes it an excellent building block for the construction of advanced materials with tailored properties.

Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials formed by the self-assembly of metal ions and organic ligands. Pyrazine and its derivatives are widely used as ligands in the synthesis of these materials due to their ability to bridge metal centers.

While specific examples of coordination polymers synthesized from 2,5-Dimethyl-d6-pyrazine are not extensively documented, the use of its non-deuterated counterpart, 2,5-dimethylpyrazine, and its derivatives provides a clear blueprint. For instance, pyrazine-2,5-diyldimethanol, a derivative of 2,5-dimethylpyrazine, has been used to synthesize a variety of coordination polymers with different metal ions.

The incorporation of deuterium into the organic linker could offer a subtle way to modulate the properties of the resulting coordination polymer. For example, the change in vibrational frequencies due to the heavier isotope could affect the material's thermal conductivity or its interaction with guest molecules. Furthermore, deuteration would be invaluable for studying the dynamics of the framework using techniques like inelastic neutron scattering.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrazine-based molecules have been shown to form well-ordered supramolecular assemblies on surfaces and in the solid state. These assemblies are governed by interactions such as hydrogen bonding and π-π stacking.

Derivatives as Precursors for Novel Compound Libraries

The pyrazine scaffold is a common feature in many biologically active compounds and approved drugs. lifechemicals.com Its chemical stability and the ability to be functionalized at multiple positions make it an ideal starting point for the generation of diverse compound libraries for drug discovery and other applications.

2,5-Dimethylpyrazine and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. nbinno.comchemicalbook.comcomplordflameretardant.comchemicalbook.com The methyl groups can be chemically modified to introduce a variety of functional groups, allowing for the systematic exploration of the chemical space around the pyrazine core. This approach is central to combinatorial chemistry, where large libraries of related compounds are synthesized and screened for biological activity.

The use of 2,5-Dimethyl-d6-pyrazine as a precursor would allow for the generation of deuterated compound libraries. Such libraries are of increasing interest in pharmaceutical research. The "deuterium effect" can sometimes lead to improved metabolic stability and pharmacokinetic properties of a drug candidate without altering its fundamental biological activity. Therefore, having access to deuterated building blocks like 2,5-Dimethyl-d6-pyrazine is highly advantageous for developing next-generation therapeutics. nbinno.comchemicalbook.comchemicalbook.com

Chemical Transformations leading to Derivatized Pyrazines

2,5-Dimethyl-d6-pyrazine, as a deuterated analog of 2,5-dimethylpyrazine, serves as a versatile starting material for the synthesis of a variety of deuterated pyrazine derivatives. The chemical reactivity of the deuterated compound is fundamentally similar to its non-deuterated counterpart, allowing for a range of transformations that target either the pyrazine ring or the methyl groups. nbinno.com These reactions are crucial for creating novel molecular probes and research tools with applications in medicinal chemistry and material science.

One significant transformation involves the selective oxidation of the methyl groups. For instance, 2,5-dimethylpyrazine can be oxidized to produce 5-methylpyrazine-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals like the hypoglycemic drug glipizide (B1671590) and the antihyperlipidemic agent acipimox. google.comchemicalbook.com This process typically involves N-oxidation with an agent like hydrogen peroxide, followed by further oxidation and hydrolysis steps. google.com Applying this sequence to 2,5-Dimethyl-d6-pyrazine would yield deuterated analogs of these important pharmaceutical precursors.

Another important class of reactions involves the condensation of the methyl groups with aldehydes. The methyl groups on the pyrazine ring are sufficiently acidic to react with various benzaldehydes in the presence of a base, such as potassium tert-butoxide, to form styrylpyrazine derivatives. researchgate.net This reaction can be used to synthesize conjugated chromophore systems with interesting photophysical properties. For example, the reaction of 2,5-dimethylpyrazine with 4-(dimethylamino)benzaldehyde (B131446) yields a push-pull chromophore, and similar reactions can be performed with other substituted benzaldehydes. researchgate.net Using 2,5-Dimethyl-d6-pyrazine in these syntheses allows for the creation of deuterated styrylpyrazines, which can be valuable for studying reaction mechanisms and the photophysical properties of the resulting molecules.

Furthermore, the pyrazine ring itself can be functionalized. For instance, methods have been developed for the synthesis of 2,5-dimethylpyrazine-3,6-dicarboxylic acid derivatives. tandfonline.comtandfonline.com These methods often start from acetoacetic acid derivatives and involve an oxidative condensation step. tandfonline.comtandfonline.com Such transformations expand the range of accessible deuterated pyrazine derivatives, enabling the development of new compounds with tailored properties for various research applications.

Table 1: Examples of Chemical Transformations for Derivatized Pyrazines

Starting MaterialReagents/ConditionsProductApplication of Product
2,5-Dimethylpyrazine1. H₂O₂, Na₂WO₄, H₂SO₄2. Acetic anhydride3. Hydrolysis/Oxidation5-Methylpyrazine-2-carboxylic acidPharmaceutical intermediate google.comchemicalbook.com
2,5-Dimethylpyrazine4-(dimethylamino)benzaldehyde, Potassium tert-butoxide, DMF4,4'-(1E,1'E)-2,2'-(Pyrazine-2,5-diyl)bis(ethene-2,1-diyl)bis(N,N-dimethylaniline)Push-pull chromophore system researchgate.net
Acetoacetic acid derivativesNitrosation, Reduction, Oxidative condensation2,5-Dimethylpyrazine-3,6-dicarboxylic acid derivativesFunctionalized pyrazine scaffolds tandfonline.comtandfonline.com

Application in In Silico Drug Design and Screening

While 2,5-Dimethyl-d6-pyrazine is not typically a direct candidate in in silico drug screening, its role as a stable isotope-labeled (SIL) compound is critical for the development and validation of the computational models that underpin modern drug design. symeres.commdpi.com The accuracy of in silico methods, such as molecular docking and pharmacokinetic modeling, relies on high-quality experimental data, which SIL compounds help to provide. moravek.comnih.gov

A primary application of deuterated compounds like 2,5-Dimethyl-d6-pyrazine is their use as internal standards in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). kcasbio.comtexilajournal.com In drug discovery, it is essential to accurately measure the concentration of a potential drug molecule and its metabolites in biological samples. moravek.com Deuterated internal standards are considered the gold standard for this purpose because they have nearly identical chemical and physical properties to the analyte but a different mass. texilajournal.com This allows them to co-elute with the analyte and effectively normalize for variations in sample preparation and matrix effects, which can suppress or enhance the instrument's signal. kcasbio.com The precise and accurate data generated using these standards are then used to build and validate pharmacokinetic models that predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile—a key component of in silico drug design. symeres.commoravek.com

Furthermore, stable isotope labeling is an invaluable tool for elucidating metabolic pathways. silantes.comnih.gov By administering a deuterated compound and analyzing the resulting metabolites, researchers can trace the metabolic fate of the molecule. symeres.com This information helps identify metabolic "hot spots" on a drug candidate, which are positions susceptible to metabolic modification. This experimental data is then fed back into the in silico design process. Computational chemists can use this knowledge to modify the drug structure at these positions to block metabolism, thereby improving the drug's stability and pharmacokinetic profile. nih.gov

The kinetic isotope effect (KIE), a change in reaction rate observed when an atom in the reactant is replaced by one of its heavier isotopes, is another aspect where deuterated compounds are useful. symeres.com In drug metabolism, the breaking of a carbon-hydrogen bond is often the rate-limiting step. Replacing hydrogen with deuterium can slow down this metabolic process. Studying the KIE provides mechanistic insights into enzyme-catalyzed reactions, and this information can be used to refine the parameters of computational models that simulate drug-enzyme interactions. symeres.comnih.gov

Table 2: Role of Deuterated Compounds in Supporting In Silico Drug Design

Application AreaSpecific Use of Deuterated CompoundImpact on In Silico Drug Design
Pharmacokinetic (PK) Studies Internal Standard in LC-MS assays kcasbio.comtexilajournal.comProvides accurate concentration data for building and validating computational ADME models. moravek.com
Metabolism Studies Tracer for metabolic pathway elucidation silantes.comnih.govIdentifies metabolic liabilities, guiding the design of more stable drug candidates. nih.gov
Mechanistic Studies Probe for studying the Kinetic Isotope Effect (KIE) symeres.comOffers insights into enzyme mechanisms, helping to refine molecular docking and simulation parameters.

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches

2,5-Dimethyl-d6-pyrazine is poised to play a crucial role in enhancing the quantitative power of metabolomics for multi-omics studies. In mass spectrometry-based metabolomics, a significant challenge is correcting for variations in sample preparation and signal fluctuations caused by ion suppression or enhancement in the instrument. nih.gov The use of a stable-isotope labeled internal standard (SIL-IS), which co-elutes with and has nearly identical physicochemical properties to the analyte of interest, is the gold standard for correcting these variations. nih.gov

As the deuterated counterpart to 2,5-Dimethylpyrazine (B89654)—a metabolite found in various foods and produced endogenously—2,5-Dimethyl-d6-pyrazine serves as an ideal SIL-IS. hmdb.canih.gov By adding a known quantity of 2,5-Dimethyl-d6-pyrazine to biological samples, researchers can achieve precise and accurate quantification of its non-deuterated analogue. This improved quantitative accuracy is essential when correlating metabolic changes with genetic or proteomic data, allowing for the confident identification of biomarkers and the elucidation of complex biological pathways. nih.gov

Future research will likely focus on expanding the use of 2,5-Dimethyl-d6-pyrazine and other deuterated standards in large-scale, longitudinal multi-omics studies to investigate disease progression, drug efficacy, and nutritional interventions.

Research Focus AreaRationale for Using 2,5-Dimethyl-d6-pyrazinePotential Impact
Biomarker Discovery Enables precise quantification of endogenous 2,5-Dimethylpyrazine, reducing analytical variability.Increased confidence in identifying metabolic biomarkers associated with specific genotypes or disease states.
Pathway Analysis Provides high-quality quantitative data essential for accurate metabolic flux analysis.Deeper understanding of how genetic and environmental factors influence metabolic pathways involving pyrazines.
Personalized Medicine Facilitates reliable monitoring of an individual's metabolic response to treatment over time.Tailoring therapeutic interventions based on precise metabolomic profiling.

Advancements in Microfluidic and Miniaturized Analytical Systems

Microfluidic devices, or "lab-on-a-chip" systems, are revolutionizing analytical chemistry by enabling high-throughput analysis with minimal sample and reagent consumption. These miniaturized systems are increasingly being coupled with mass spectrometry for applications ranging from single-cell metabolomics to rapid point-of-care diagnostics. However, the small volumes and complex fluid dynamics in these devices can exacerbate analytical challenges such as matrix effects and system instability.

The integration of 2,5-Dimethyl-d6-pyrazine as an internal standard is a critical strategy for ensuring data quality in these miniaturized platforms. By introducing the standard early in the microfluidic workflow, it can account for sample loss, variations in reaction efficiency, and fluctuations in ionization within the electrospray interface.

Emerging research is focused on developing microfluidic systems with integrated modules for automated sample preparation, including the precise addition of internal standards like 2,5-Dimethyl-d6-pyrazine. This would enable fully automated, high-throughput quantitative analysis, paving the way for applications such as real-time metabolic monitoring of cell cultures or rapid screening of enzyme inhibitors. The stability and non-radioactive nature of deuterated compounds make them perfectly suited for these advanced, self-contained analytical platforms.

Microfluidic ApplicationRole of 2,5-Dimethyl-d6-pyrazineFuture Advancement
Single-Cell Metabolomics Normalization of signal intensity to account for variations in cell volume and ionization efficiency.Development of microfluidic devices capable of isolating single cells and automatically introducing the standard.
Point-of-Care Diagnostics Quality control and quantitative calibration in miniaturized mass spectrometers.Integration into disposable cartridges for rapid, quantitative analysis of metabolites in clinical samples.
High-Throughput Screening Correction for well-to-well variability in automated screening assays.Use in acoustic droplet ejection systems coupled to mass spectrometry for ultra-fast screening.

Development of Novel Biosynthetic Pathways for Deuterated Compounds

While chemical synthesis is the conventional method for producing deuterated compounds, it often involves multiple steps and harsh reaction conditions. researchgate.netnih.gov An exciting future direction is the development of biosynthetic pathways to produce these molecules in a more sustainable and selective manner. Pyrazines, including 2,5-Dimethylpyrazine, are naturally produced by various microorganisms through fermentation processes. mdpi.com

Research is emerging on engineering microbes like Pseudomonas putida KT2440 for the enhanced biosynthesis of pyrazine (B50134) derivatives from simple carbon sources like glucose. nih.gov The core strategy involves channeling metabolic flux through pathways that produce key precursors, such as the amino acid L-threonine. nih.gov

The next frontier is to adapt these biosynthetic systems for the production of deuterated compounds. This could be achieved through several innovative approaches:

Deuterated Feedstocks: Supplying the engineered microorganisms with deuterated precursors, such as deuterated L-threonine or other amino acids, in the fermentation medium.

In Vivo H/D Exchange: Cultivating the microbes in a medium containing heavy water (D₂O), which can lead to the enzymatic incorporation of deuterium (B1214612) into the target molecules. bionauts.jp

Developing such biosynthetic routes would not only provide a greener alternative to chemical synthesis but could also enable the production of selectively deuterated pyrazines that are difficult to access through traditional methods. These novel biosynthetic pathways represent a convergence of synthetic biology and isotope chemistry. bionauts.jpresearchgate.net

Deuteration StrategyDescriptionAdvantages
Chemical Synthesis Multi-step organic reactions using deuterated reagents.Established and versatile for various compounds.
Biosynthesis (Deuterated Precursors) Engineered microbes convert deuterated feedstocks into the final product.High selectivity, potentially fewer purification steps.
Biosynthesis (Heavy Water Medium) Microbes are grown in D₂O, leading to in vivo deuterium incorporation.Potentially lower cost for deuterated source, can produce highly deuterated compounds.

Theoretical Prediction of Deuterium-Induced Reactivity and Selectivity

The replacement of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. princeton.edu This difference gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. nih.govnih.gov This effect is a powerful tool for studying reaction mechanisms and can be exploited to enhance the metabolic stability of drug molecules. nih.govucsb.edu

For 2,5-Dimethyl-d6-pyrazine, the six deuterium atoms are located on the methyl groups. These positions are often susceptible to oxidation by cytochrome P450 enzymes in metabolic processes. nih.gov The presence of deuterium is expected to slow down this oxidation, a phenomenon known as the "deuterium metabolic switch." nih.gov

Future research will increasingly leverage computational and theoretical chemistry to predict the impact of deuteration on the reactivity and metabolic fate of molecules like 2,5-Dimethyl-d6-pyrazine. Using methods such as Density Functional Theory (DFT) and ab initio calculations, scientists can model the transition states of reactions and predict the magnitude of the KIE. researchgate.net These theoretical predictions can:

Guide the rational design of next-generation deuterated drugs with improved pharmacokinetic profiles.

Help elucidate complex metabolic pathways by identifying the rate-limiting steps that are sensitive to isotopic substitution.

Predict how deuteration might alter the photochemical properties or reaction selectivity of the pyrazine ring system. researchgate.net

Such theoretical studies will accelerate the discovery and development of novel applications for deuterated compounds, moving from empirical observation to predictive design. acs.orgyoutube.com

PropertyPredicted Effect of DeuterationTheoretical Approach
Metabolic Stability Slower rate of oxidation at the methyl groups due to the primary KIE. nih.govQuantum mechanical calculations of C-H vs. C-D bond activation energies.
Chemical Reactivity Altered reaction rates for processes involving the methyl groups.Modeling transition state structures and vibrational frequencies.
Spectroscopic Properties Shifts in vibrational frequencies (e.g., in IR and Raman spectra).Calculation of vibrational modes for the deuterated vs. non-deuterated molecule.

Q & A

Basic Research Questions

Q. How can 2,5-dimethyl-d6-pyrazine be synthesized with isotopic purity for metabolic tracking?

  • Methodological Answer : The synthesis of deuterated pyrazines, such as 2,5-dimethyl-d6-pyrazine, typically involves substituting hydrogen atoms with deuterium at specific positions. For example, 2-methylpyrazine-d6 (C5D6N2) is synthesized using deuterated precursors and verified via mass spectrometry to ensure isotopic purity . Key steps include controlled reaction conditions to prevent isotopic exchange and validation using techniques like NMR or GC-MS to confirm deuterium incorporation .

Q. What analytical techniques are critical for characterizing 2,5-dimethyl-d6-pyrazine and resolving structural isomers?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential. GC-MS distinguishes isomers like 2,5- vs. 2,6-dimethylpyrazine by retention times and fragmentation patterns . NMR (e.g., 1H and 13C) identifies substitution patterns, with deuterated analogs simplifying spectra by eliminating proton signals . Multi-element stable isotope analysis (e.g., δ15N, δ2H) further differentiates synthetic pathways .

Q. How does the Maillard reaction influence the formation of pyrazines like 2,5-dimethyl-d6-pyrazine?

  • Methodological Answer : The Maillard reaction between amino acids and reducing sugars under heat generates pyrazines. To optimize 2,5-dimethyl-d6-pyrazine yield, deuterated precursors (e.g., D-glucose) and controlled parameters (pH 7–9, 120–150°C) are used. Reaction kinetics should be monitored via headspace GC-MS to track volatile byproducts and ensure isotopic integrity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the stability of 2,5-dimethyl-d6-pyrazine under varying pH and temperature?

  • Methodological Answer : Stability studies require accelerated degradation experiments (e.g., 40–80°C, pH 2–12) with LC-MS/MS monitoring. For example, hydrolysis pathways may yield deuterated acetic acid or ammonia, detectable via isotope-ratio MS. Computational modeling (e.g., DFT) predicts bond dissociation energies, explaining discrepancies between experimental and theoretical stability .

Q. What strategies mitigate isomerization during the synthesis of 2,5-dimethyl-d6-pyrazine?

  • Methodological Answer : Isomerization arises from thermodynamic control during synthesis. Using kinetic trapping (e.g., low-temperature condensation of 1,2-diaminopropane with deuterated diketones) minimizes byproducts like 2,6-dimethyl-d6-pyrazine . Chromatographic separation (e.g., chiral columns) or fractional crystallization further purifies isomers, verified via X-ray crystallography or NOESY NMR .

Q. How do isotopic effects influence the olfactory receptor binding of 2,5-dimethyl-d6-pyrazine?

  • Methodological Answer : Deuterium substitution alters molecular vibrational modes, potentially affecting receptor interactions. In vitro assays (e.g., calcium imaging with OR7D4 receptors) compare deuterated vs. non-deuterated analogs. Molecular docking simulations assess binding affinity changes due to isotopic mass differences, validated via isothermal titration calorimetry (ITC) .

Q. What computational methods predict the environmental fate of 2,5-dimethyl-d6-pyrazine in biodegradation studies?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives using descriptors like logP and molecular volume. Experimental validation involves soil microcosms spiked with deuterated pyrazine, tracked via stable isotope probing (SIP) and 13C/15N NMR to map metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.